2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}propanamide
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Overview
Description
2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]PROPANAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring substituted with a chlorine and a methyl group, a benzimidazole moiety, and a morpholinoethyl side chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]PROPANAMIDE typically involves multi-step reactions starting from readily available precursors. The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a suitable carbonyl compound, followed by chlorination and methylation . The benzimidazole moiety is often prepared through the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The final coupling of the pyrazole and benzimidazole units with the morpholinoethyl side chain is achieved through amide bond formation under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups at the chlorine position .
Scientific Research Applications
2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]PROPANAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-1H-pyrazol-1-yl)-N-(1H-benzo[d]imidazol-2-yl)acetamide: Similar structure but lacks the morpholinoethyl side chain.
2-(4-Methyl-1H-pyrazol-1-yl)-N-(1H-benzo[d]imidazol-2-yl)propanamide: Similar structure but lacks the chlorine atom.
Uniqueness
The presence of both the chlorine and methyl groups on the pyrazole ring, along with the morpholinoethyl side chain, makes 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]PROPANAMIDE unique. These structural features contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H25ClN6O2 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-(4-chloro-5-methylpyrazol-1-yl)-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]propanamide |
InChI |
InChI=1S/C20H25ClN6O2/c1-14-16(21)13-22-27(14)15(2)19(28)24-20-23-17-5-3-4-6-18(17)26(20)8-7-25-9-11-29-12-10-25/h3-6,13,15H,7-12H2,1-2H3,(H,23,24,28) |
InChI Key |
XHZQFQMIQLTKJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)NC2=NC3=CC=CC=C3N2CCN4CCOCC4)Cl |
Origin of Product |
United States |
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